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Compound of Interest

Compound Name: Pbrm1-BD2-IN-1

Cat. No.: B15141148 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the therapeutic window of the novel PBRM1

inhibitor, Pbrm1-BD2-IN-1. Due to the limited availability of public in vivo data for Pbrm1-BD2-
IN-1, this comparison leverages preclinical data from functionally related compounds, primarily

degraders of PBRM1 and inhibitors of the closely related SMARCA2/4 ATPases. This approach

offers a valuable framework for understanding the potential therapeutic index of direct PBRM1

inhibitors.

Executive Summary
Pbrm1-BD2-IN-1 is a selective, cell-active inhibitor of the second bromodomain (BD2) of

Polybromo-1 (PBRM1), a key subunit of the PBAF chromatin remodeling complex. While in

vitro studies demonstrate its potency and selectivity, in vivo data on its therapeutic window—

the dose range between efficacy and toxicity—is not yet publicly available. This guide bridges

this gap by presenting in vivo efficacy and tolerability data from preclinical studies of a PBRM1

degrader and several SMARCA2/4 inhibitors/degraders. These related compounds provide the

closest available benchmarks for anticipating the therapeutic potential of Pbrm1-BD2-IN-1. The

data suggests that targeting components of the SWI/SNF complex can achieve significant anti-

tumor activity in vivo at well-tolerated doses, indicating a potentially favorable therapeutic

window for selective PBRM1 inhibitors.
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Data Presentation: Comparative In Vitro and In Vivo
Data
The following tables summarize the available quantitative data for Pbrm1-BD2-IN-1 and its

analogs, alongside in vivo data for a PBRM1 degrader and selected SMARCA2/4

inhibitors/degraders.

Table 1: In Vitro Potency and Selectivity of Pbrm1-BD2-IN-1 and Analogs

Compound Target
Binding
Affinity (Kd)

Inhibitory
Concentration
(IC50)

Cell-Based
Activity

Pbrm1-BD2-IN-1 PBRM1-BD2 0.7 µM 0.2 µM

Selectively

inhibits growth of

a PBRM1-

dependent

prostate cancer

cell line.

Pbrm1-BD2-IN-2 PBRM1-BD2 9.3 µM 1.0 µM

Inhibits growth of

a PBRM1-

dependent

prostate cancer

cell line at higher

concentrations.

Pbrm1-BD2-IN-3 PBRM1-BD2 Not Reported 1.1 µM

Anticancer

research

application.

Pbrm1-BD2-IN-8 PBRM1-BD2 4.4 µM 0.16 µM

Inhibits the

growth of

PBRM1-

dependent

prostate cancer

cells.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.benchchem.com/product/b15141148?utm_src=pdf-body
https://www.benchchem.com/product/b15141148?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15141148?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Table 2: Preclinical In Vivo Assessment of PBRM1 and SMARCA2/4 Targeting Compounds
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Compound Target Model
Efficacious
Dose

Toxicity/Tolera
bility

AU-24118
PBRM1/SMARC

A2/4 Degrader

Castration-

Resistant

Prostate Cancer

Xenograft

Induces tumor

regression

Maximum

Tolerated Dose

(MTD) of 15

mg/kg; No

discernible

toxicity in normal

tissues at MTD.

[1]

Talazoparib

PARP (in

PBRM1-deficient

setting)

ccRCC

Xenograft

(PBRM1-KO)

0.2 mg/kg daily

(oral)

No effect on

PBRM1-WT

xenografts,

suggesting

tumor-specific

activity.[2]

PRT1419

MCL1 (in

PBRM1-mutant

setting)

ccRCC

Xenograft

(PBRM1-mutant)

20 mg/kg weekly

(IV)

Well-tolerated.[3]

[4]

GLR-203101
SMARCA2

Degrader

SMARCA4-

deficient

Xenograft

25 mg/kg (oral)

Robust, dose-

dependent

antitumor activity.

YDR1
SMARCA2

Degrader
Mouse models

Up to 80 mg/kg

(oral)

Well-tolerated

with minimal

body weight loss

and no obvious

signs of toxicity.

[5]

SMD-3236
SMARCA2

Degrader

SMARCA4-

deficient NSCLC

Xenograft

Weekly

administration

Well-tolerated

with no more

than 5% body

weight loss or

other signs of

toxicity.[6][7]
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Signaling Pathway and Experimental Workflow
Visualization
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Caption: PBRM1's role in the PBAF complex and its inhibition by Pbrm1-BD2-IN-1.

Experimental Workflow for Therapeutic Window Assessment
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b15141148#assessing-the-therapeutic-window-of-
pbrm1-bd2-in-1]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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